BenchChemオンラインストアへようこそ!

15(R)-Iloprost

Platelet aggregation Prostacyclin receptor Stereospecific pharmacology

15(R)-Iloprost (CAS 85026-51-3) is the 'unnatural' C-15 (R) epimer of iloprost—a pharmacologically attenuated isomer with negligible agonist activity. This inversion reduces biological potency by several orders of magnitude, making it an indispensable negative control for chiral purity assessment of iloprost API batches and stereospecific IP/EP1 receptor pharmacology studies. Generic substitution with other iloprost epimers or prostacyclin analogs (treprostinil, beraprost, epoprostenol) is scientifically invalid for these applications. Procure this high-purity reference standard to validate your chiral separation methods and ensure regulatory compliance in batch-to-batch consistency.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B8101055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-Iloprost
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)CC=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O
InChIInChI=1S/C22H32O3/c1-3-4-8-16(2)9-7-11-19-20-14-17(10-5-6-12-22(24)25)13-18(20)15-21(19)23/h7,10-11,16,18-21,23H,5-6,8-9,12-15H2,1-2H3,(H,24,25)/b11-7+,17-10+
InChIKeyRKYUSKYNAZGMHK-VBKJYFFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(R)-Iloprost: Analytical Reference Standard for Prostacyclin Research and Stereochemical Differentiation Studies


15(R)-Iloprost (CAS 85026-51-3) is the "unnatural" or inverted C-15 epimer of iloprost, a second-generation structural analog of prostacyclin (PGI2) . The parent compound iloprost binds with high affinity to recombinant human IP and EP1 receptors (Ki = 11 nM) and exhibits approximately ten-fold greater potency than first-generation stable analogs such as carbaprostacyclin [1]. Critically, the C-15 epimerization from the natural (S) to the unnatural (R) configuration in prostaglandin analogs frequently attenuates biological agonist activity by several orders of magnitude . As an analytical reference standard, 15(R)-Iloprost serves as an essential negative control for stereochemical purity analysis in iloprost drug substance characterization and as a tool compound for investigating the stereospecificity of prostacyclin receptor pharmacology .

Why 15(R)-Iloprost Cannot Be Substituted by Other Iloprost Epimers or Generic Prostacyclin Analogs in Research Applications


The biological activity of iloprost is intrinsically linked to its stereochemical configuration at multiple chiral centers . Clinically administered iloprost (Ventavis) is a mixture of 4R and 4S diastereoisomers (approximately 53:47 ratio), with the 4S isomer reported to exhibit substantially higher potency in dilating blood vessels compared to the 4R isomer [1]. Furthermore, most iloprost preparations contain 16(S) and 16(R) stereoisomers, and 16(S)-iloprost inhibits platelet aggregation with an IC50 of 3.5 nM [2]. The C-15 epimerization from the natural 15(S) to the unnatural 15(R) configuration results in profound attenuation of biological activity . Therefore, generic substitution of 15(R)-Iloprost with other iloprost epimers, treprostinil, beraprost, or epoprostenol is scientifically invalid for applications requiring a stereochemically defined negative control, chiral purity assessment, or investigation of stereospecific receptor pharmacology. The quantitative evidence below delineates these critical differences [1][2].

15(R)-Iloprost: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


15(R)-Iloprost vs. 16(S)-Iloprost: Differential Platelet Aggregation Inhibitory Activity as a Functional Selectivity Marker

While 16(S)-Iloprost demonstrates potent inhibition of platelet aggregation (IC50 = 3.5 nM) [1], 15(R)-Iloprost exhibits biological agonist activity that is attenuated by several orders of magnitude relative to the natural configuration . This stereospecific functional dichotomy establishes 15(R)-Iloprost as an essential negative control for validating assay specificity in platelet aggregation studies involving iloprost or related prostacyclin analogs. No published reports of specific biological activity exist for 15(R)-iloprost, underscoring its classification as a pharmacologically inactive epimer .

Platelet aggregation Prostacyclin receptor Stereospecific pharmacology

15(R)-Iloprost vs. 4S-Iloprost: Stereochemical Basis for Differential Vasodilatory Potency

The two diastereoisomers of iloprost differ in their potency in dilating blood vessels, with the 4S isomer substantially more potent than the 4R isomer [1]. Clinical iloprost consists of a mixture of 4R and 4S diastereoisomers at a ratio of approximately 53:47 [2]. The C-15 epimerization from 15(S) to 15(R) represents an additional stereochemical modification that further attenuates biological activity . The combination of 4R/4S diastereoisomerism and 15R/15S epimerism in 15(R)-Iloprost yields a compound with negligible vasodilatory activity relative to the clinically active 4S/15(S) configuration, providing a valuable tool for dissecting the stereochemical determinants of iloprost pharmacology.

Vasodilation Diastereoisomer potency Pulmonary hypertension

Iloprost vs. Treprostinil: Differential Prostanoid Receptor Binding Profiles Informing Compound Selection

In direct comparative studies using recombinant human prostanoid receptors expressed in cell lines, iloprost exhibits high binding affinity for EP1 and IP receptors (Ki = 1.1 and 3.9 nM, respectively), with low affinity for FP, EP3, or EP4 receptors and very low affinity for EP2, DP1, or TP receptors [1]. By contrast, treprostinil demonstrates high affinity for DP1, EP2, and IP receptors (Ki = 4.4, 3.6, and 32 nM, respectively) [1]. In functional assays, iloprost elevates cAMP in cells expressing human IP receptor with an EC50 of 0.37 nM and stimulates calcium influx in EP1-expressing cells with an EC50 of 0.3 nM [1]. The activation of EP1 receptors can provoke vasoconstriction, which may offset the IP-receptor mediated vasodilator effects of iloprost [1].

Receptor binding Prostanoid pharmacology Pulmonary arterial hypertension

Iloprost vs. Beraprost: Comparative Vasorelaxant Potency in Human Pulmonary Vessels

In a comparative study of clinically used PGI2 mimetics on isolated human pulmonary arteries (HPA) and veins (HPV), iloprost and treprostinil were identified as the more potent relaxant agonists when both vessel types were analyzed [1]. HPA were significantly more sensitive to iloprost than to treprostinil, with pEC50 values of 7.94 ± 0.06 (n = 23) and 6.73 ± 0.08 (n = 33), respectively [1]. In contrast, in HPV these agonists were equipotent [1]. Beraprost and MRE-269 exhibited lower vasorelaxant potency compared to iloprost and treprostinil in these human pulmonary vessel preparations [1]. This evidence positions iloprost as one of the most effective clinically available agonists for decreasing pulmonary vascular resistance in experimental models.

Vasorelaxation Pulmonary artery Pulmonary vein

Iloprost vs. Treprostinil and Beraprost: Differential Antiproliferative Potency and cAMP Elevation in Human Pulmonary Artery Smooth Muscle Cells

A comparative study investigating the antiproliferative activity of several prostacyclin analogs on human pulmonary arterial smooth muscle cells demonstrated a 10-fold difference in potency, with the ranking in effectiveness as UT-15 (treprostinil) > iloprost > cicaprost > beraprost [1]. Notably, UT-15 produced a significantly larger and more sustained increase in cAMP compared with other analogs, with iloprost being the weakest elevator of cAMP among the compounds tested [1]. This inverse relationship between cAMP elevation magnitude and antiproliferative potency suggests that cAMP elevation in itself is not a good predictor of antiproliferative efficacy [1].

Antiproliferation cAMP signaling Pulmonary hypertension

Iloprost vs. Epoprostenol and Beraprost: Clinical Trial Withdrawal Rates Informing Compound Tolerability Considerations

A network meta-analysis of randomized controlled trials involving epoprostenol, treprostinil, iloprost, and beraprost for pulmonary arterial hypertension treatment evaluated multiple clinical outcomes including mortality, functional class amelioration, discontinuation, and 6-minute walk distance [1]. A notable differential finding emerged regarding treatment tolerability: participants taking beraprost were more probable to withdraw from treatment compared with those administered iloprost (OR = 10.07; 95% CI: 1.47–160.65) [1]. This quantitative difference in discontinuation rates suggests superior tolerability of iloprost relative to beraprost in the clinical setting.

Clinical tolerability Treatment discontinuation Pulmonary arterial hypertension

15(R)-Iloprost: Primary Research and Industrial Application Scenarios Based on Quantified Differentiation


Analytical Reference Standard for Chiral Purity Assessment in Iloprost Drug Substance Manufacturing

15(R)-Iloprost serves as a critical analytical reference standard for the identification and quantification of the C-15 epimeric impurity in iloprost active pharmaceutical ingredient (API) batches. Given that the C-15 epimerization from 15(S) to 15(R) attenuates biological activity by several orders of magnitude , regulatory compliance and batch-to-batch consistency require accurate monitoring of this stereochemical impurity. 15(R)-Iloprost enables HPLC or UPLC method development and validation for chiral separation and quantitation of this specific epimer in iloprost drug substance [1].

Negative Control for Stereospecificity Validation in Prostacyclin Receptor Pharmacology Studies

In receptor binding and functional assays investigating the stereochemical determinants of iloprost pharmacology, 15(R)-Iloprost provides an essential negative control. Whereas clinically active iloprost (4S/4R mixture) exhibits high binding affinity for IP and EP1 receptors (Ki = 11 nM) and 16(S)-Iloprost inhibits platelet aggregation with an IC50 of 3.5 nM [1], 15(R)-Iloprost demonstrates negligible activity . This stereospecific functional null phenotype enables researchers to validate the chiral specificity of their assay systems and to dissect the contribution of the C-15 stereocenter to iloprost-mediated biological responses.

Tool Compound for Investigating EP1-Mediated Vasoconstriction Versus IP-Mediated Vasodilation

The differential receptor pharmacology of iloprost—high affinity for both IP (vasodilatory) and EP1 (vasoconstrictive) receptors with EC50 values of 0.37 nM and 0.3 nM, respectively —contrasts with treprostinil's broader profile (IP, DP1, EP2 activation) . 15(R)-Iloprost, as the pharmacologically attenuated epimer, can serve as a matched negative control in experimental designs that pair iloprost and 15(R)-Iloprost to isolate the contribution of EP1 receptor activation to complex vascular responses, particularly in pulmonary artery preparations where iloprost demonstrates pEC50 of 7.94 for relaxation [1].

Reference Compound for Metabolic Stability and Beta-Oxidation Studies of Prostacyclin Analogs

Iloprost is subject to beta-oxidative degradation of the upper side chain, in contrast to cicaprost which exhibits high metabolic stability . 15(R)-Iloprost, as a stereochemically defined iloprost epimer, provides a valuable reference compound for investigating whether stereochemical configuration at C-15 influences the rate or pathway of beta-oxidative metabolism. This application is particularly relevant for structure-metabolism relationship studies aimed at developing metabolically stabilized prostacyclin mimetics with extended half-lives for improved clinical utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(R)-Iloprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.